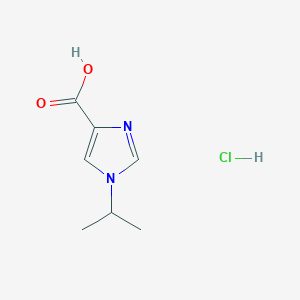![molecular formula C15H11ClN2OS2 B2973623 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896343-60-5](/img/structure/B2973623.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as CBTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBTM is a benzamide derivative that is synthesized through a multi-step process.
作用機序
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is not fully understood. However, studies have shown that N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDACs are overexpressed in various types of cancer cells, and their inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide induces cell cycle arrest and apoptosis in cancer cells. N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which makes it a promising candidate for cancer therapy. In addition, N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to have anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is its potent anti-cancer activity. N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to be effective against various types of cancer cells, which makes it a promising candidate for cancer therapy. In addition, N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to have anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is its toxicity. Studies have shown that N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has a narrow therapeutic window, which means that it can be toxic at high concentrations. In addition, N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide. One of the most promising directions is the development of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide analogs with improved solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, which will provide insights into its potential applications in various fields. Finally, the development of novel drug delivery systems for N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide will improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a promising compound that has potential applications in various fields, including cancer research and the treatment of inflammatory diseases. The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves several steps, and the compound has been extensively studied for its biochemical and physiological effects. Although N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has limitations, its potent anti-cancer activity makes it a promising candidate for cancer therapy. Future research on N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide will provide insights into its potential applications and improve its efficacy and safety.
合成法
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves several steps. The first step is the reaction of 4-chlorobenzo[d]thiazole with thionyl chloride, which leads to the formation of 4-chlorobenzo[d]thiazol-2-yl chloride. The second step involves the reaction of 4-chlorobenzo[d]thiazol-2-yl chloride with 2-(methylthio)aniline, which leads to the formation of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide). The final compound is purified through column chromatography to obtain a pure product.
科学的研究の応用
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been extensively studied for its potential applications in various fields. One of the most promising applications of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is in cancer research. Studies have shown that N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLTUVRUTBRAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2973541.png)
![3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2973545.png)
![2-Chloro-N-[3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2973546.png)

![N-1,3-benzodioxol-5-yl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2973548.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2973550.png)




![1-[3-(4-Morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2973561.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2973562.png)
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2973563.png)